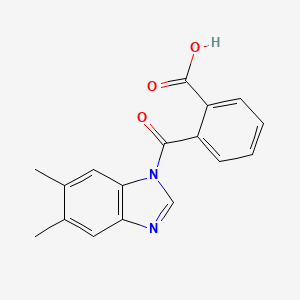
2-(5,6-二甲基苯并咪唑-1-羰基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-dimethyl-1H-1,3-benzodiazole-1-carbonyl)benzoic acid is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5,6-dimethyl-1H-1,3-benzodiazole-1-carbonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5,6-dimethyl-1H-1,3-benzodiazole-1-carbonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理活性
苯并咪唑衍生物,包括2-(5,6-二甲基苯并咪唑-1-羰基)苯甲酸,在治疗剂方面发挥着重要作用 . 它们以其多样的药理活性而闻名,例如抗溃疡、镇痛和驱虫特性 .
生物学意义
5,6-二甲基苯并咪唑是该化合物的一个组成部分,已知存在于天然产物和药物中 . 它通常表现出多种生物活性,使其成为进一步研究的一个引人注目的主题 .
药物化学
研究人员已经探索了苯并咪唑衍生物的药理特性,其中一些显示出抗菌、抗病毒、抗癌和抗真菌活性 . 2-(5,6-二甲基苯并咪唑-1-羰基)苯甲酸的具体药理特性可能因其结构特征和取代基而异 .
化学反应性
该化合物的化学反应性归因于苯环和咪唑环,使其能够参与各种化学反应,如亲核取代和亲电取代 .
其他化合物的合成
在科学研究中,2-(5,6-二甲基苯并咪唑-1-羰基)苯甲酸可能因其独特的结构特征而找到应用 . 它可以作为合成具有特定所需性质的其他化合物的宝贵前体 .
绿色化学
苯并咪唑及其衍生物的有机合成以获得活性药理化合物,代表了有机化学领域的重要研究领域 . 使用非环境有机化合物和应用高能合成方法、废物产生以及应用传统的有毒工艺,这对制药行业和这些重要药物的合成来说是一个问题 .
作用机制
Target of Action
Benzimidazole derivatives have been known to interact with various enzymes and receptors, playing a significant role in numerous biological processes .
Mode of Action
The compound’s mode of action involves a reaction between aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . This reaction is accelerated by orders of magnitude compared to the bulk . The extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .
Biochemical Pathways
Benzimidazole derivatives are known to inhibit various enzymes involved in a wide range of therapeutic uses .
Pharmacokinetics
Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have shown promising application in biological and clinical studies .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the synthetic procedure of the compound involves reactions in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .
生物活性
2-(5,6-dimethyl-1H-1,3-benzodiazole-1-carbonyl)benzoic acid is a compound of significant interest due to its potential biological activities. It belongs to the class of benzodiazole derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(5,6-dimethyl-1H-1,3-benzodiazole-1-carbonyl)benzoic acid can be represented as follows:
This compound features a benzodiazole core that is critical for its biological activity. The presence of the carbonyl group and benzoic acid moiety enhances its interaction with various biological targets.
The biological activity of 2-(5,6-dimethyl-1H-1,3-benzodiazole-1-carbonyl)benzoic acid is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cellular proliferation and survival pathways.
- Antioxidant Properties : It exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress.
- Modulation of Signaling Pathways : The compound can influence various signaling pathways, including those related to inflammation and apoptosis.
Anticancer Activity
Research indicates that 2-(5,6-dimethyl-1H-1,3-benzodiazole-1-carbonyl)benzoic acid possesses anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 4.5 | Induction of apoptosis |
| A549 | 3.2 | Cell cycle arrest |
| HeLa | 5.0 | Inhibition of proliferation |
The compound's IC50 values suggest a potent inhibitory effect on cancer cell growth, comparable to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings highlight the potential use of this compound in treating infections caused by resistant strains.
Study 1: Anticancer Efficacy
A recent study investigated the effects of 2-(5,6-dimethyl-1H-1,3-benzodiazole-1-carbonyl)benzoic acid on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers and a significant reduction in cell viability. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis induction.
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial effects of the compound against multidrug-resistant strains of bacteria. The results showed that it effectively inhibited the growth of these pathogens at concentrations lower than those required for conventional antibiotics. This suggests that the compound could be a promising candidate for developing new antimicrobial agents.
属性
IUPAC Name |
2-(5,6-dimethylbenzimidazole-1-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-7-14-15(8-11(10)2)19(9-18-14)16(20)12-5-3-4-6-13(12)17(21)22/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQSQICVWXRSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














